molecular formula C12H16O3 B13425012 Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid

Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid

Cat. No.: B13425012
M. Wt: 211.27 g/mol
InChI Key: BWVGRRPSIBTFCM-PWIISQHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid is a synthetic organic compound characterized by its unique structure, which includes a deuterated methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the butyric acid backbone, introduction of the phenyl group, and incorporation of the deuterated methoxy group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistency, scalability, and cost-effectiveness. Advanced purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydride (NaH) in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential role in metabolic pathways and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development and as a model compound in pharmacokinetic studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid involves its interaction with specific molecular targets and pathways. The deuterated methoxy group may influence the compound’s metabolic stability and bioavailability. Detailed studies on its binding affinity, enzymatic interactions, and cellular effects are essential to understand its full potential.

Comparison with Similar Compounds

    2-methyl-3-methoxy-4-phenylbutyric Acid: Non-deuterated analog with similar chemical properties.

    2-methyl-3-ethoxy-4-phenylbutyric Acid: Ethoxy group instead of methoxy, leading to different reactivity.

    2-methyl-3-methoxy-4-benzylbutyric Acid: Benzyl group replacing the phenyl group, altering its biological activity.

Uniqueness: Erythro-2-methyl-3(Methoxy-d3)-4-phenylbutyric Acid is unique due to the presence of the deuterated methoxy group, which can enhance its stability and provide distinct isotopic labeling advantages in research applications.

Properties

Molecular Formula

C12H16O3

Molecular Weight

211.27 g/mol

IUPAC Name

(2R,3S)-2-methyl-4-phenyl-3-(trideuteriomethoxy)butanoic acid

InChI

InChI=1S/C12H16O3/c1-9(12(13)14)11(15-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14)/t9-,11+/m1/s1/i2D3

InChI Key

BWVGRRPSIBTFCM-PWIISQHSSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@@H](CC1=CC=CC=C1)[C@@H](C)C(=O)O

Canonical SMILES

CC(C(CC1=CC=CC=C1)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.